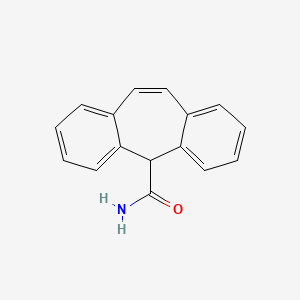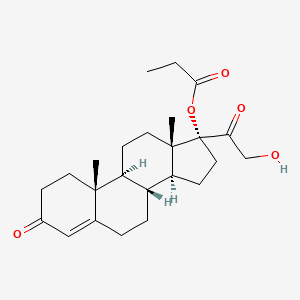
Clascoterone
Overview
Description
Clascoterone, also known as cortexolone 17α-propionate, is a synthetic pregnane steroid and a derivative of progesterone and 11-deoxycortisol. It is primarily used as a topical antiandrogen medication for the treatment of acne vulgaris. This compound works by inhibiting the androgen receptors in the skin, thereby reducing the effects of androgens like testosterone and dihydrotestosterone, which are known to contribute to acne pathogenesis .
Mechanism of Action
Target of Action
Clascoterone primarily targets androgen receptors (ARs) . These receptors are expressed throughout the skin, including in sebaceous glands, sebocytes, and dermal papilla cells . Androgens such as testosterone and dihydrotestosterone (DHT) bind to these ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .
Mode of Action
This compound works as an antagonist at androgen receptors . It competes with androgens for binding to androgen receptors, thereby blocking the androgen receptor signalling cascades that promote acne pathogenesis . This includes processes such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .
Biochemical Pathways
By blocking the androgen receptor signalling cascades, this compound affects several biochemical pathways. It prevents DHT from activating transcription of androgen-responsive genes involved in inflammatory processes . This includes genes involved in both lipid synthesis and inflammatory cytokine production . As a result, less inflammation develops in the hair follicles and their associated sebaceous glands, preventing the development of acne .
Pharmacokinetics
This compound is rapidly metabolized to cortexolone in human plasma . It achieves pharmacokinetic steady-state by day 5 . At steady-state, plasma concentrations increase 1.8 to 2.1 fold versus the first dose . The systemic exposure of this compound is similar across different age cohorts .
Result of Action
The molecular and cellular effects of this compound’s action include reduced sebum production and inflammation . By inhibiting the action of androgen receptors on cells in the sebaceous gland, this compound reduces sebum production and inflammation . This results in the prevention of acne development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, diet and pollution have been linked to increased sebum production and exacerbated acne symptoms . Pollutants can alter the skin barrier and microbiome, further aggravating or even triggering acne outbreaks .
Biochemical Analysis
Biochemical Properties
Cortexolone 17alpha-propionate plays a crucial role in biochemical reactions by acting as an antagonist to androgen receptors. It binds with high affinity to these receptors, thereby inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT). This inhibition prevents the activation of androgen receptor signaling pathways, which are responsible for the proliferation of sebocytes and the production of sebum and inflammatory cytokines . The interaction of cortexolone 17alpha-propionate with androgen receptors is dose-dependent and selective, making it an effective topical treatment for acne and other androgen-related skin disorders .
Cellular Effects
Cortexolone 17alpha-propionate exerts significant effects on various cell types and cellular processes. In sebocytes, the compound inhibits the production of lipids and inflammatory cytokines, which are key contributors to acne pathogenesis . Additionally, cortexolone 17alpha-propionate has been shown to influence cell signaling pathways by blocking the effects of androgens on sebaceous glands and dermal papilla cells . This blockade results in reduced sebaceous gland proliferation and decreased sebum production, ultimately leading to an improvement in acne symptoms .
Molecular Mechanism
The molecular mechanism of cortexolone 17alpha-propionate involves its high-affinity binding to androgen receptors, thereby preventing the binding of androgens such as testosterone and DHT . This competitive inhibition blocks the androgen receptor signaling cascades that promote acne pathogenesis, including sebaceous gland proliferation and excess sebum production . Additionally, cortexolone 17alpha-propionate inhibits the transcription of androgen-regulated genes and the production of inflammatory cytokines in a dose-dependent manner . This selective topical activity makes it a potent antiandrogen for treating acne and androgenetic alopecia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cortexolone 17alpha-propionate have been observed to change over time. The compound exhibits stability and maintains its antiandrogenic activity over extended periods . Studies have shown that cortexolone 17alpha-propionate remains effective in inhibiting androgen receptor signaling and reducing sebum production even after prolonged exposure . Additionally, the compound’s degradation products do not exhibit significant antiandrogenic activity, ensuring its long-term efficacy in treating androgen-dependent conditions .
Dosage Effects in Animal Models
The effects of cortexolone 17alpha-propionate vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor signaling and reduces sebum production without causing significant adverse effects . At higher doses, cortexolone 17alpha-propionate may exhibit toxic effects, including skin irritation and systemic absorption . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Cortexolone 17alpha-propionate is metabolized primarily in the skin, where it is converted to its inactive metabolite, cortexolone . This metabolic pathway involves the hydrolysis of the propionate ester group, resulting in the formation of cortexolone, which does not exhibit significant antiandrogenic activity . The metabolism of cortexolone 17alpha-propionate ensures its selective topical activity and minimizes systemic exposure .
Transport and Distribution
Cortexolone 17alpha-propionate is transported and distributed within cells and tissues primarily through passive diffusion . The compound’s lipophilic nature allows it to penetrate the skin barrier and reach the target androgen receptors in sebocytes and dermal papilla cells . Additionally, cortexolone 17alpha-propionate exhibits selective accumulation in the skin, ensuring its localized activity and minimizing systemic absorption .
Subcellular Localization
The subcellular localization of cortexolone 17alpha-propionate is primarily within the cytoplasm, where it binds to androgen receptors . This binding prevents the translocation of the androgen receptor complex to the nucleus, thereby inhibiting the transcription of androgen-regulated genes . The selective localization of cortexolone 17alpha-propionate within the cytoplasm ensures its targeted antiandrogenic activity and minimizes off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clascoterone is synthesized using dipropionate as the raw material through a chemical reaction. The synthesis involves a lipase-catalyzed chemoselective alcoholysis of the corresponding 17α,21-diester in a single step . The reaction conditions typically involve the use of organic solvents and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process includes optimizing reaction conditions, purification steps, and quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Clascoterone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Clascoterone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving steroid synthesis and modification.
Biology: Research on this compound focuses on its effects on androgen receptors and its potential use in treating androgen-dependent conditions.
Medicine: this compound is primarily used in dermatology for the treatment of acne vulgaris.
Industry: this compound is produced and marketed as a topical cream for acne treatment.
Comparison with Similar Compounds
Spironolactone: Another antiandrogen used for acne treatment, but primarily administered orally.
Finasteride: A 5α-reductase inhibitor used for androgenetic alopecia.
Trifarotene: A retinoid used for acne treatment.
Tazarotene: Another retinoid used for acne and psoriasis treatment.
Comparison: Clascoterone is unique in its highly localized activity when applied topically, showing minimal systemic absorption. This reduces the risk of systemic side effects compared to oral antiandrogens like spironolactone . Additionally, this compound has been shown to inhibit androgen receptor activity with greater affinity than spironolactone . Unlike retinoids such as trifarotene and tazarotene, which primarily target retinoic acid receptors, this compound specifically targets androgen receptors, making it a novel addition to acne treatment options .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNHMOZDMYNCPO-PDUMRIMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471883 | |
| Record name | Clascoterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Acne is a multifactorial skin condition characterized by excess sebum production, epithelial hyperkeratinization, proliferation of the skin commensal bacteria, and inflammation. Circulating and locally synthesized natural ligands, testosterone and dihydrotestosterone (DHT), serve as causative factors in both males and females. Upon binding of DHT, the DHT-androgen receptor complex dimerizes and translocates to the nucleus where it promotes the transcription of genes involved in acne pathogenesis, including proliferation and differentiation of sebocytes, excess sebum production, and inflammatory cytokine production. Clascoterone is a potent antagonist at ARs and competes for androgens in binding to the receptor, thereby inhibiting downstream signalling of ARs that promote acne. Androgenetic alopecia is also an androgen-dependent and highly genetic condition. Dihydrotestosterone (DHT) binds to ARs expressed on dermal papilla cells (DPC) in the scalp to induce AR-mediated transcription of genes that contribute to androgenic alopecia. By blocking the interaction between DHT and aARs, clascoterone inhibits AR-regulated transcription and DHT-induced IL-6 synthesis. | |
| Record name | Clascoterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12499 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
19608-29-8 | |
| Record name | 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19608-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clascoterone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019608298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clascoterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12499 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clascoterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLASCOTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


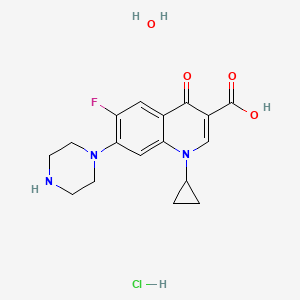
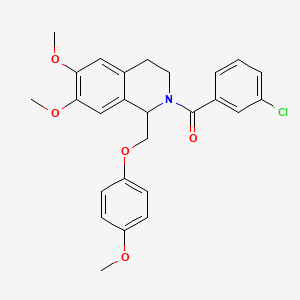
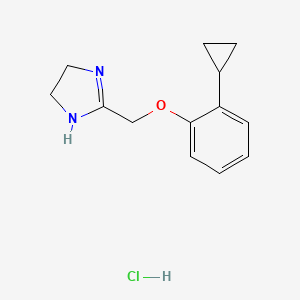
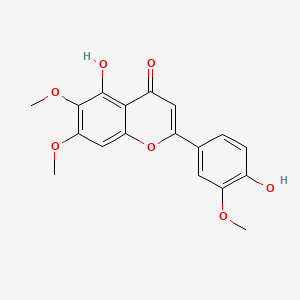
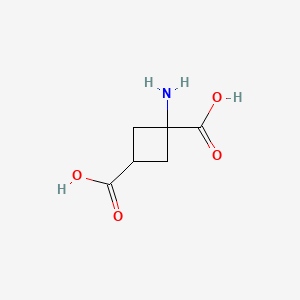

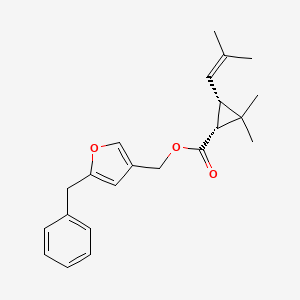

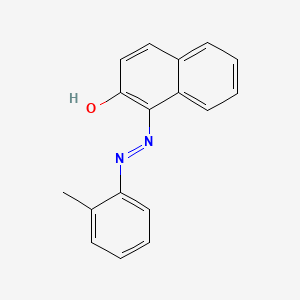
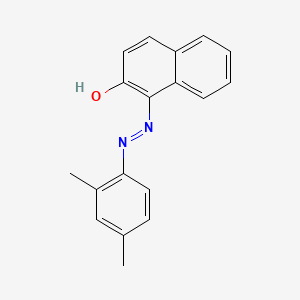
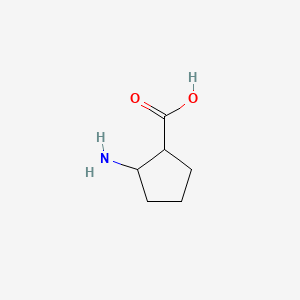
![benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride](/img/structure/B1669092.png)

